![molecular formula C20H17ClN4O2 B2507401 N-(2-氯苄基)-3-(4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺 CAS No. 1105246-63-6](/img/structure/B2507401.png)

N-(2-氯苄基)-3-(4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

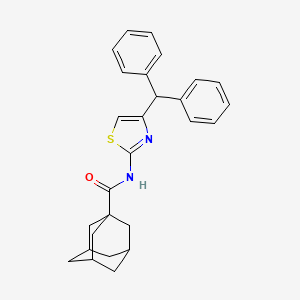

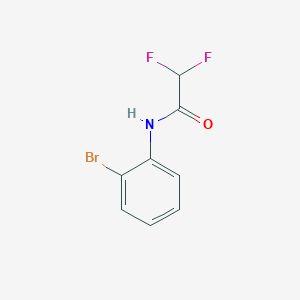

The compound N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic molecule that appears to be related to a class of compounds designed for their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.

Synthesis Analysis

The synthesis of related compounds, such as N-pyridinyl(methyl)indolylpropanamides, has been described in the literature. These compounds are synthesized through pharmacomodulation at specific positions on the indole ring and the propanamide chain. The synthetic route likely involves the coupling of the appropriate indole derivative with a substituted benzylamine, possibly using a coupling reagent like N,N-carbonyldiimidazole (CDI) to form the final amide bond .

Molecular Structure Analysis

The molecular structure of N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide includes an indole core, which is a common feature in many pharmacologically active compounds. The indole moiety is known to interact with various biological targets due to its planar structure and ability to engage in pi-stacking interactions. The presence of a pyrimido[5,4-b]indol moiety suggests potential for increased biological activity due to additional nitrogen atoms that can participate in hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves the amide bond and the aromatic systems. The amide bond could be involved in hydrolysis reactions under certain conditions, while the aromatic systems might undergo electrophilic substitution reactions. The chlorobenzyl group could be a site for further functionalization through nucleophilic aromatic substitution (S_NAr) reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide would be influenced by its molecular structure. The compound is likely to have moderate solubility in organic solvents due to the presence of both aromatic and amide groups. The compound's melting point, boiling point, and stability would depend on the rigidity of the molecular framework and the presence of the amide bond. The lipophilicity of the molecule, which is important for its pharmacokinetic properties, would be affected by the chlorobenzyl and pyrimidoindole groups .

科学研究应用

杂环胺及其对健康的影响

N-(2-氯苄基)-3-(4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺作为一种杂环胺,因其对健康的影响而受到研究。健康个体在食用常规饮食后,尿液中存在杂环胺,表明持续接触这些化合物,而这些化合物是已知的食品致癌物。这种持续接触表明需要进一步研究此类化合物的具体影响,包括N-(2-氯苄基)-3-(4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺,对人类健康的影响 (Ushiyama et al., 1991).

药物研究和开发

该化合物还一直是选择性雄激素受体调节剂 (SARM) 开发中的重点研究对象,表明其在治疗雄激素依赖性疾病中的潜在作用。大鼠的药代动力学和代谢研究提供了对其吸收、分布、代谢和排泄的见解,为其进一步的临床前开发及其作用机制的理解奠定了基础 (Wu et al., 2006).

化学合成和催化

该化合物的相关性延伸到化学合成和催化的领域。研究强调了其在吡喃嘧啶骨架合成中的重要性,而吡喃嘧啶骨架是医药行业的关键前体。对采用多样化杂化催化剂的合成途径的全面综述突出了该化合物的多功能性和其在先导分子开发中的关键作用 (Parmar et al., 2023)。此外,该化合物相关的杂环 N-氧化物基序已在有机合成、催化和药物应用中显示出重要性,进一步强调了其在高级化学和药物开发研究中的潜力 (Li et al., 2019).

互变异构和分子相互作用

了解核酸碱基的互变异构以及分子相互作用对互变异构平衡的影响对于理解 DNA 突变和药物设计至关重要。该化合物与嘧啶的关系允许在这一领域进行探索,提供对由于环境相互作用而导致的互变异构平衡变化的见解,从而有助于我们理解分子生物学和药物相互作用 (Person et al., 1989).

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2/c21-15-7-3-1-5-13(15)11-22-17(26)9-10-25-12-23-18-14-6-2-4-8-16(14)24-19(18)20(25)27/h1-8,12,24H,9-11H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDHTFDOOBSBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

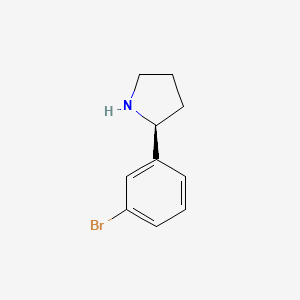

![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)

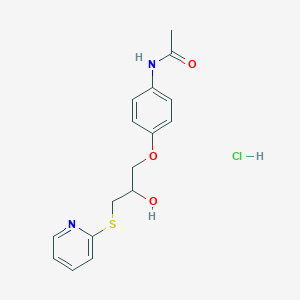

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2507322.png)

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)

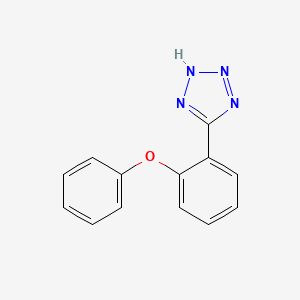

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507328.png)

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)